An In-Depth Technical Guide to the Basic Properties of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride
An In-Depth Technical Guide to the Basic Properties of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The title compound, 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride, represents a key chiral building block that marries the conformational rigidity of the tetrahydropyran ring with the unique electronic properties of fluorine. This guide provides an in-depth analysis of its fundamental basic properties, chemical synthesis, and practical applications, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its use, offering field-proven insights into its role in constructing complex, biologically active molecules.
Physicochemical and Basic Properties
3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a chiral amine salt that typically presents as a white to off-white crystalline solid.[1] Its structure, incorporating a fluorine atom adjacent to the amine-bearing carbon, significantly influences its physicochemical and basic properties.
Basicity and pKa
The basicity of the primary amine is a critical parameter influencing its reactivity, solubility, and its interaction with biological targets. As a hydrochloride salt, the amine group is protonated, which enhances its water solubility.[2]
The introduction of a fluorine atom at the 3-position has a profound impact on the basicity of the 4-amino group. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density on the nitrogen atom.[3] This reduction in electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the amine's basicity compared to its non-fluorinated analog.[4]
Solubility
As a hydrochloride salt, 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is generally soluble in water and polar protic solvents like methanol and ethanol.[6] The salt form allows for favorable ion-dipole interactions with water molecules.[6] Its solubility in non-polar organic solvents is expected to be limited. However, upon neutralization to the free base, its solubility in a wider range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran will increase, which is a crucial consideration for its use in organic synthesis.
Stability and Storage
The compound is reported to be moderately hygroscopic and should be stored in a tightly sealed container in a cool, dry place, typically at 2-8 °C, and protected from moisture and excessive heat.[1]
Table 1: Summary of Physicochemical Properties
| Property | Value/Description | Source/Rationale |
| Appearance | White to off-white crystalline solid | [1] |
| Molecular Formula | C₅H₁₁ClFNO | [1] |
| Molecular Weight | 155.60 g/mol | [1] |
| Stereoisomers | (3R,4R), (3S,4S), (3S,4R), (3R,4S) | [1][2][7][8] |
| Estimated pKa | 8.5 - 9.0 | Inferred from non-fluorinated analog and known effects of fluorination[4][5] |
| Solubility | Soluble in water and polar protic solvents. Limited solubility in non-polar organic solvents. | General property of amine hydrochlorides[6] |
| Storage | 2-8 °C, in a tightly sealed container, protected from moisture. | [1] |
Synthesis and Stereocontrol
The synthesis of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a multi-step process where stereocontrol is paramount. While specific, detailed protocols are often proprietary, a general and plausible synthetic strategy can be outlined based on established methods for the synthesis of fluorinated heterocycles.[9] A common approach involves the fluorination of a tetrahydropyranone precursor, followed by the introduction of the amine functionality.
Representative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a specific stereoisomer, for example, (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride.
Caption: Conceptual workflow for the synthesis of (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride.
Detailed Experimental Protocol (Representative Example)
The following is a representative, detailed protocol for the synthesis, based on common laboratory practices.
Step 1: Synthesis of (R)-3-Fluorotetrahydro-2H-pyran-4-one
-
To a solution of a suitable silyl enol ether of tetrahydropyran-4-one in an aprotic solvent (e.g., acetonitrile) at 0 °C, add an electrophilic fluorinating agent such as Selectfluor®.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired fluorinated ketone.
Step 2: Synthesis of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol
-
Dissolve the (R)-3-Fluorotetrahydro-2H-pyran-4-one in anhydrous THF and cool to -78 °C.
-
Add a stereoselective reducing agent, such as L-Selectride®, dropwise to the solution. The bulky nature of the reducing agent directs the hydride attack to afford the syn-alcohol.
-
Stir the reaction at -78 °C for several hours until the starting material is consumed.
-
Quench the reaction by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the desired diastereomer of the fluoroalcohol.
Step 3: Synthesis of (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine
-
To a solution of the (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride to form the mesylate.
-
After completion, wash the reaction mixture with water and brine, dry, and concentrate to yield the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the SN2 displacement of the mesylate with inversion of stereochemistry.
-
After the reaction is complete, extract the azide product and purify.
-
Dissolve the purified azide in methanol and subject it to hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to reduce the azide to the primary amine.
-
Filter off the catalyst and concentrate the filtrate to obtain the free amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemistry of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the tetrahydropyran ring. The protons on the carbon bearing the fluorine and the amine group will exhibit characteristic couplings to the fluorine atom (2JHF and 3JHF). The chemical shifts will be in the aliphatic region, typically between 1.5 and 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the carbon atoms of the tetrahydropyran ring. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-250 Hz, and its chemical shift will be significantly downfield.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product.
Representative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is typically effective for separating chiral amines.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used.
-
Additive: A small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase to improve peak shape and reduce tailing of the amine analyte.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound which lacks a strong chromophore.
Applications in Drug Discovery: The Rationale
The utility of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride as a building block in medicinal chemistry stems from the synergistic effects of its structural features.
The Role of the Tetrahydropyran Ring
The tetrahydropyran ring is a prevalent scaffold in many marketed drugs. It serves as a saturated, three-dimensional replacement for a phenyl ring, which can improve physicochemical properties such as solubility and metabolic stability. Its conformational rigidity can also pre-organize substituents in a defined spatial orientation, leading to enhanced binding affinity to the target protein.
The Impact of Fluorine Substitution
The introduction of fluorine offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[10] Placing a fluorine atom at a potential site of metabolism can block this pathway and increase the drug's half-life.
-
Modulation of Basicity: As discussed, fluorine's inductive effect lowers the pKa of the amine. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with protein targets, such as dipole-dipole interactions and hydrogen bonds, potentially increasing binding affinity and selectivity.[11]
-
Conformational Control: The fluorine atom can influence the conformational preference of the tetrahydropyran ring through stereoelectronic effects, which can be exploited to lock the molecule in its bioactive conformation.
This building block has been utilized in the synthesis of a variety of therapeutic agents, including inhibitors of enzymes and modulators of receptors, particularly in the areas of oncology and neurological disorders.[1]
Safety and Handling
3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride has a low order of toxicity but may cause irritation to the mucous membranes and upper respiratory tract.[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C).[1]
Conclusion
3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a valuable and versatile chiral building block for drug discovery. Its unique combination of a conformationally defined heterocyclic scaffold and the modulating effects of a strategically placed fluorine atom provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its basic properties, synthesis, and the rationale behind its use is crucial for its effective application in the development of the next generation of therapeutics.
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